molecular formula C9H9F2NO2 B152282 2,4-Difluoro-D-Phenylalanine CAS No. 266360-60-5

2,4-Difluoro-D-Phenylalanine

Cat. No.: B152282
CAS No.: 266360-60-5
M. Wt: 201.17 g/mol
InChI Key: UEFLPVKMPDEMFW-MRVPVSSYSA-N
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Description

2,4-Difluoro-D-Phenylalanine (2,4-DF-D-Phe) is an important amino acid that has been studied extensively for its wide range of applications in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and is used in a variety of biological and chemical processes. 2,4-DF-D-Phe is used in the synthesis of peptides, proteins, and other important molecules, and is also used in the study of enzyme kinetics, protein folding, and other biochemical processes.

Scientific Research Applications

Self-Assembly and Material Science

A modified aromatic amino acid like 2,4-Difluoro-D-phenylalanine exhibits unique self-assembling behavior in various solvents, making it a subject of interest in material science. The introduction of electron-deficient groups such as the nitro group in the phenylalanine ring profoundly influences its self-assembly process, leading to the formation of different self-assembled materials. These materials have been studied using techniques like X-ray diffraction, UV-Vis spectroscopy, and FE-SEM, providing insights into the molecular structures and assembly patterns in different environments (Singh et al., 2020).

Fluorimetric Chemosensors for Ion Recognition

This compound-based compounds have been developed as novel fluorimetric chemosensors for ion recognition. These compounds demonstrate strong interaction with biologically and analytically important anions and cations, such as Cu2+ and Fe3+, through donor N, O, and S atoms at the side chain. This property is crucial for incorporating these amino acids into chemosensory peptidic frameworks, expanding their application in biological sensing and detection (Esteves, Raposo, & Costa, 2016).

Enhanced Protein Interactions

The incorporation of unnatural amino acids like para-pentafluorosulfanyl phenylalanine, which shares similar properties with this compound, into proteins has shown to enhance protein interactions. These modifications increase binding affinity and provide unique opportunities for structural biology and in vivo studies by introducing highly hydrophobic and strongly electronegative groups into proteins (Qianzhu et al., 2020).

Exploration of CH/π Interaction

Research on a complete set of L-difluorophenylalanines, including L-(2,4-F2)Phe, has provided valuable insights into the CH/π interaction between peptide ligands and receptors. This interaction is crucial for understanding molecular recognition and binding mechanisms, which are fundamental in the development of therapeutic agents and biomolecular research (Fujita et al., 2000).

Electrochemical Sensors and Biosensors

The unique properties of phenylalanine, including its derivatives like this compound, have been utilized in the development of electrochemical sensors and biosensors for the detection of phenylalanine levels in biological fluids. These advancements are significant for monitoring health conditions such as phenylketonuria, showcasing the importance of modified amino acids in diagnostic applications (Dinu & Apetrei, 2020).

Safety and Hazards

When handling 2,4-Difluoro-D-Phenylalanine, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

Fluorinated phenylalanines, including 2,4-Difluoro-D-Phenylalanine, have been a hot topic in drug research over the last few decades . Their potential as enzyme inhibitors, therapeutic agents, and their use in topography imaging of tumor ecosystems using PET, suggest promising future directions .

Properties

IUPAC Name

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFLPVKMPDEMFW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426490
Record name 2,4-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266360-60-5
Record name D-Phenylalanine, 2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266360-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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